molecular formula C11H11Cl2NO B11170497 (2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone

(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B11170497
M. Wt: 244.11 g/mol
InChI Key: ZAAZSEIQDGBPAJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,6-dichlorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dichlorobenzoyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzoyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,6-Dichlorobenzoyl chloride+Pyrrolidine1-(2,6-Dichlorobenzoyl)pyrrolidine+HCl\text{2,6-Dichlorobenzoyl chloride} + \text{Pyrrolidine} \rightarrow \text{1-(2,6-Dichlorobenzoyl)pyrrolidine} + \text{HCl} 2,6-Dichlorobenzoyl chloride+Pyrrolidine→1-(2,6-Dichlorobenzoyl)pyrrolidine+HCl

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(3,5-Dichlorobenzoyl)pyrrolidine: Similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.

    1-(2,4-Dichlorobenzoyl)pyrrolidine: Another isomer with distinct reactivity patterns.

    1-(3,4-Dichlorobenzoyl)pyrrolidine:

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(2,6-dichlorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11Cl2NO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2

InChI Key

ZAAZSEIQDGBPAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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